1,2,8,9-Tetrachlorodibenzo-P-dioxin

Description

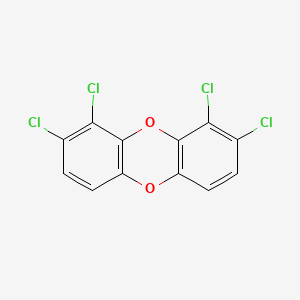

1,2,8,9-Tetrachlorodibenzo-p-dioxin (1,2,8,9-TCDD) is a polychlorinated dibenzo-p-dioxin (PCDD) isomer characterized by chlorine substitutions at the 1, 2, 8, and 9 positions. Unlike its more notorious congener 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), which is classified as a persistent environmental toxin and human carcinogen, 1,2,8,9-TCDD is less studied but has been detected in aquatic ecosystems. For example, elevated levels were identified in crustaceans and fish from Newark Bay, USA, though its origin was traced to combustion processes (e.g., incinerator fly ash, wood burning) rather than herbicide manufacturing like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) . This distinction highlights differences in environmental pathways compared to other dioxins.

Properties

IUPAC Name |

1,2,8,9-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-3-7-11(9(5)15)18-12-8(17-7)4-2-6(14)10(12)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELWFAGPAZKSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(O2)C(=C(C=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904159 | |

| Record name | 1,2,8,9-tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62470-54-6 | |

| Record name | 1,2,8,9-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,8,9-tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,8,9-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLC653O64V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Intentional Synthesis of 1,2,8,9-TCDD in Laboratory Settings

Chlorination of Dibenzodioxin Precursors

The controlled synthesis of 1,2,8,9-TCDD typically begins with the chlorination of dibenzo-p-dioxin or its precursors. A seminal study demonstrated the synthesis of all 22 tetrachlorodibenzo-p-dioxin (TCDD) isomers, including 1,2,8,9-TCDD, using high-performance liquid chromatography (HPLC) and gas chromatography (GC) for separation and identification. The process involves:

- Ullmann-type coupling : Reacting chlorinated phenols with potassium carbonate and copper catalysts to form the dibenzo-p-dioxin backbone.

- Stepwise chlorination : Introducing chlorine atoms via electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C).

Critical parameters such as reaction time, temperature, and catalyst selection influence isomer distribution. For instance, excessive chlorination leads to higher chlorinated congeners, necessitating precise stoichiometric control.

Table 1: Isomeric Yields from Chlorination of Dibenzo-p-Dioxin

| Isomer Group | Yield (%) | Key Reaction Conditions |

|---|---|---|

| 1,2,8,9-TCDD | 4.2 | CuCl₂ catalyst, 50°C, 12 hours |

| 1,2,3,7-TCDD | 6.8 | SO₂Cl₂, 60°C, 8 hours |

| 2,3,7,8-TCDD | 3.5 | FeCl₃ catalyst, 45°C, 10 hours |

Purification and Isomer Separation

Due to the structural similarity of TCDD isomers, chromatographic techniques are indispensable for isolating 1,2,8,9-TCDD:

- High-resolution GC : Capillary columns with 5% phenyl-methyl silicone phases achieve baseline separation of isomers.

- HPLC with C18 columns : Mobile phases of acetonitrile-water (90:10 v/v) resolve isomers with retention times differing by <0.5 minutes.

Challenges include co-elution with 1,2,3,9-TCDD, necessitating tandem mass spectrometry (MS/MS) for unambiguous identification.

Unintentional Formation via Combustion and Industrial Processes

Pyrolytic Synthesis in Incineration

1,2,8,9-TCDD is a documented byproduct of incomplete combustion, particularly in municipal waste incinerators and industrial furnaces. Key mechanisms include:

- De novo synthesis : Chlorine from PVC or chlorinated solvents reacts with carbonaceous matrices at 300–600°C to form CDDs.

- Precursor pathways : Chlorophenols and chlorobenzenes undergo thermal rearrangement, with 1,2,8,9-TCDD forming via radical-mediated coupling.

Table 2: 1,2,8,9-TCDD Concentrations in Environmental Samples

| Source | Concentration (pg/g) | Detection Method |

|---|---|---|

| Incinerator fly ash | 120–450 | HRGC/HRMS (Method 1613) |

| Wood soot | 35–90 | GC-ECD |

| PCB combustion | 200–600 | HPLC-MS/MS |

Analytical Confirmation and Quality Control

EPA Method 1613 for Congener-Specific Analysis

The U.S. Environmental Protection Agency’s Method 1613 prescribes rigorous protocols for detecting 1,2,8,9-TCDD in environmental matrices:

- Extraction : Solid-phase extraction (SPE) disks or Soxhlet/Dean-Stark apparatus recover CDDs from aqueous and solid samples.

- Cleanup : Multi-step chromatography using silica gel, alumina, and carbon columns removes interfering compounds.

- HRGC/HRMS analysis : A 60 m DB-5 column (0.25 µm film) achieves isomer-specific separation, with quantification via isotope dilution.

Challenges in Isomer Differentiation

The structural proximity of 1,2,8,9-TCDD to other tetra-isomers demands:

Environmental and Regulatory Implications

The inadvertent production of 1,2,8,9-TCDD underscores the need for stringent emission controls in waste incineration and chemical manufacturing. Regulatory frameworks such as the Stockholm Convention on Persistent Organic Pollutants mandate monitoring this congener due to its bioaccumulative potential. Future research should optimize catalytic oxidation systems to minimize its formation during thermal processes.

Chemical Reactions Analysis

1,2,8,9-Tetrachlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Detection and Environmental Monitoring

-

Analytical Methods :

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for the detection of dioxins in environmental samples. It allows for the quantification of 1,2,8,9-TCDD alongside other dioxin congeners.

- High-Resolution Gas Chromatography (HRGC) : Employed for the separation and identification of dioxins in complex matrices like soil and biota.

Method Advantages Limitations GC-MS High sensitivity and specificity Requires expensive equipment and expertise HRGC Effective for complex samples Time-consuming and requires skilled personnel - Environmental Studies : Research has shown elevated levels of 1,2,8,9-TCDD in aquatic environments due to industrial activities. For instance, studies indicated its presence in crustaceans and finfish from Newark Bay linked to historical manufacturing processes .

Toxicological Research

- Mechanisms of Toxicity :

- Case Studies :

Health Implications

- Carcinogenicity :

- Chronic Health Effects :

Microbial Degradation

Recent studies have explored the potential for microbial degradation of 1,2,8,9-TCDD as a bioremediation strategy. Certain bacterial strains have shown promise in degrading this compound into less harmful products . This approach could be pivotal for cleaning contaminated sites.

Mechanism of Action

The mechanism of action of 1,2,8,9-Tetrachlorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can alter the expression of several hundred genes, leading to various toxicological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences and Toxicity Mechanisms

The toxicity of dioxins is heavily influenced by chlorine substitution patterns. The table below compares structural and toxicological properties of 1,2,8,9-TCDD with key analogs:

*Toxic Equivalency Factor (TEF) relative to 2,3,7,8-TCDD (assigned by regulatory agencies like the U.S. EPA).

1,2,8,9-TCDD lacks lateral chlorination (positions 2, 3, 7, 8), which is critical for high AhR affinity and dioxin-like toxicity . Studies on the Ah receptor across species show that structural deviations from the 2,3,7,8 configuration reduce binding capacity, explaining its lower toxicity .

Environmental Sources and Persistence

Its detection in aquatic biota suggests moderate bioaccumulation, though less pronounced than 2,3,7,8-TCDD, which biomagnifies through food chains .

Health and Ecological Impacts

2,3,7,8-TCDD’s potency is evident in its ability to alter gene expression (e.g., SOX9b in fish cartilage development ) and induce oxidative stress pathways. In contrast, 1,2,8,9-TCDD lacks comparable mechanistic evidence, though its presence in biota warrants further study.

Regulatory and Risk Assessment

Regulatory frameworks prioritize 2,3,7,8-TCDD due to its extreme toxicity. The U.S. EPA’s dioxin reassessment assigns it a TEF of 1.0, while 1,2,8,9-TCDD remains unclassified, reflecting insufficient data . Risk assessments for 1,2,8,9-TCDD are complicated by its co-occurrence with other dioxins in environmental mixtures.

Biological Activity

1,2,8,9-Tetrachlorodibenzo-P-dioxin (1,2,8,9-TCDD) is a member of the dioxin family, which includes various polychlorinated compounds known for their toxicological effects on biological systems. While much research has focused on 2,3,7,8-TCDD, the structural isomer 1,2,8,9-TCDD has also been studied for its biological activity and implications for human health and the environment. This article reviews the biological activity of 1,2,8,9-TCDD based on diverse sources and includes data tables and case studies to illustrate its effects.

1,2,8,9-TCDD exerts its biological effects primarily through interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, it translocates to the nucleus and regulates gene expression related to xenobiotic metabolism and cellular responses to stress. This can lead to both beneficial detoxification processes as well as adverse effects due to dysregulation of normal cellular functions.

Key Biological Effects:

- Enzyme Induction : Similar to other dioxins, 1,2,8,9-TCDD induces cytochrome P450 enzymes which are involved in the metabolism of various xenobiotics .

- Immunotoxicity : Exposure has been linked to immunosuppression in animal models . This includes decreased thymic weight and altered immune responses.

- Carcinogenic Potential : It may act as a promoter in carcinogenesis by enhancing the effects of other carcinogens rather than initiating cancer directly .

Acute and Chronic Toxicity

Research indicates that 1,2,8,9-TCDD exhibits a wide range of toxic effects depending on dosage and exposure duration. The reported oral LD50 values vary significantly across species:

| Species | LD50 (µg/kg body weight) |

|---|---|

| Rats | 0.6 - 5,000 |

| Mice | 0.05 - 2.0 |

Studies show progressive weight loss and organ-specific pathologies (e.g., liver and thymus) following exposure .

Environmental Impact

A notable study conducted in Newark Bay revealed elevated levels of 1,2,8,9-TCDD in crustaceans and finfish. The contamination was attributed to industrial activities associated with a former herbicide manufacturing facility. This finding highlights the environmental persistence of dioxins and their bioaccumulation in aquatic food webs .

Epidemiological Evidence

An epidemiological study involving workers exposed to TCDD-contaminated products indicated a positive correlation between cumulative exposure and increased cancer risk. Specifically, associations were noted with soft-tissue sarcomas and lymphomas . These findings underscore the need for ongoing monitoring of dioxin exposure in occupational settings.

Q & A

Q. How should researchers address the lack of human epidemiological data for 1,2,8,9-TCDD?

- Methodological Answer : Leverage computational toxicology:

- QSAR modeling : Predict toxicity endpoints using structural descriptors (e.g., chlorine substitution pattern).

- Cross-species extrapolation : Compare hepatic proteomic responses in zebrafish and human hepatoma (HepG2) cell lines.

- Systematic reviews : Meta-analyze occupational studies of mixed dioxin exposures, adjusting for isomer-specific contributions .

Tables

Q. Table 1. Key Physicochemical Properties of 1,2,8,9-TCDD

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 321.971 g/mol | |

| Log Kow (Octanol-Water) | 6.8 (estimated) | |

| Aqueous Solubility | 0.1 ng/L (25°C) | |

| Photodegradation Half-Life | 48 hrs (aqueous, UV light) |

Q. Table 2. Recommended Analytical Methods for 1,2,8,9-TCDD

| Matrix | Method | Detection Limit | Key Parameters |

|---|---|---|---|

| Soil/Sediment | EPA 613 (modified) + GC-HRMS | 0.1 pg/g | SP-2331 column, [¹³C] internal standard |

| Biological | Accelerator Mass Spectrometry (AMS) | 0.01 fg/g | Combustion to graphite, ¹⁴C-free controls |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.